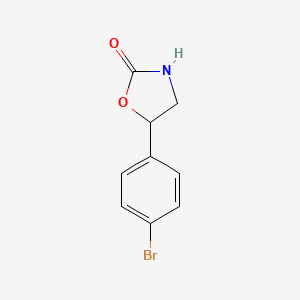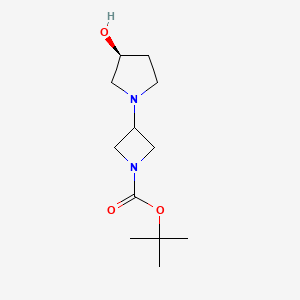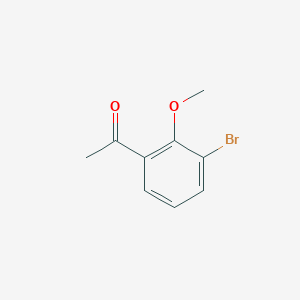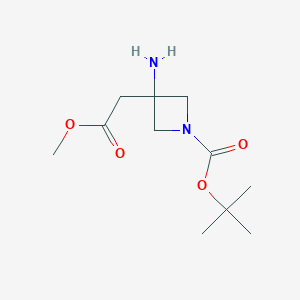
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Overview
Description
The compound “3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one oxygen atom, and one nitrogen atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered oxazolidinone ring, a trifluoromethyl group attached to the 5-position of the ring, and a 4-aminophenyl group attached to the 3-position of the ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The oxazolidinone ring might undergo reactions typical of lactams, such as ring-opening reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar oxazolidinone ring and the trifluoromethyl group might influence the compound’s solubility in different solvents .Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group in this compound plays a significant role in the development of pharmaceuticals. Its presence can enhance the biological activity and metabolic stability of potential drug candidates . This compound could be used in the design of new therapeutic agents where the trifluoromethyl group is essential for pharmacological activity.
Agrochemicals
In agrochemicals, the trifluoromethyl group is known to impart desirable properties such as increased potency and selectivity towards target pests . The compound could be explored for its potential use in developing new pesticides or herbicides with improved efficacy and safety profiles.
Materials Science
The unique structure of this compound could be beneficial in materials science, particularly in the creation of novel polymers or coatings. Its ability to participate in radical trifluoromethylation could lead to materials with enhanced chemical resistance or specific surface properties .
Medical Research
This compound may have applications in medical research, particularly in the study of disease mechanisms where the trifluoromethyl group is involved. It could be used as a building block for synthesizing molecules that interact with specific biological targets .
Chemical Synthesis
In chemical synthesis, this compound could be utilized as a reagent or intermediate in the synthesis of complex molecules. Its trifluoromethyl group is particularly valuable in the introduction of fluorine atoms into target molecules, which is a common requirement in the synthesis of many pharmaceuticals and agrochemicals .
Biochemistry
The compound’s potential in biochemistry lies in its ability to modify proteins or enzymes that contain aminophenyl groups. This could be useful in probing the function of these biomolecules or in creating modified versions with altered properties .
Mechanism of Action
Target of Action
The aminophenyl group can form hydrogen bonds with biological targets, while the trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its interaction with hydrophobic pockets in proteins .
Biochemical Pathways
Compounds containing a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The presence of a trifluoromethyl group can potentially enhance the metabolic stability of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-15(9(16)17-8)7-3-1-6(14)2-4-7/h1-4,8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOANGJZMMUJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)
![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)
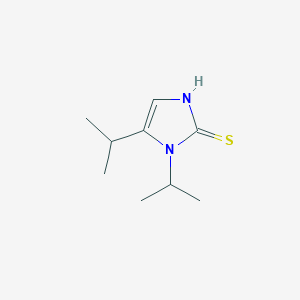
![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)

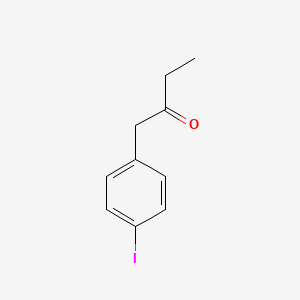
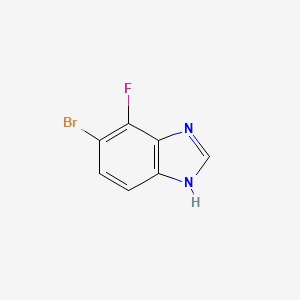
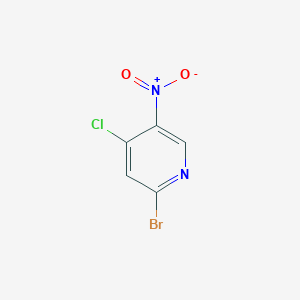
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B1525800.png)

